PSI-6130

HCV NS5B polymerase nucleoside inhibitor resistance S282T mutant

PSI-6130 (R-1656) is the essential HCV NS5B polymerase inhibitor for researchers studying resistance mechanisms. Its unique 2'-fluoro substitution confers a minimal 2.4-fold EC50 shift against the S282T mutant vs a 17-fold shift for NM107, enabling stable replicon variant generation under physiological drug pressure. The bifurcated metabolism produces both the potent PSI-6130-TP and long-lived PSI-6206-TP, making it indispensable for dissecting nucleoside activation kinetics. Proven lack of cross-resistance with 4'-azidocytidine analogs supports combination study modeling. Order now for consistent, reproducible results in HCV replicon assays.

Molecular Formula C10H14FN3O4
Molecular Weight 259.23 g/mol
CAS No. 817204-33-4
Cat. No. B1678262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSI-6130
CAS817204-33-4
Synonyms2'-deoxy-2'-fluoro-2'-C-methylcytidine
2'-F-2'-C-MeC
4-amino-(3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one
PSI 6130
PSI-6130
PSI6130
Molecular FormulaC10H14FN3O4
Molecular Weight259.23 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F
InChIInChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)/t5-,7-,8-,10-/m1/s1
InChIKeyNYPIRLYMDJMKGW-VPCXQMTMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PSI-6130 (CAS 817204-33-4): Overview of a Selective HCV NS5B Nucleoside Inhibitor for Antiviral Research


PSI-6130 (R-1656) is a β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine nucleoside analog that acts as a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. [1] It undergoes intracellular phosphorylation to its active 5′-triphosphate metabolite (PSI-6130-TP), which serves as a non-obligate chain terminator of viral RNA synthesis. [2] PSI-6130 is the active parent molecule of the clinical prodrug mericitabine (RG7128) and a key intermediate in the discovery pathway of sofosbuvir. [3]

Why PSI-6130 (CAS 817204-33-4) Cannot Be Substituted by Generic 2′-Methyl Nucleoside Analogs in HCV Research


Substituting PSI-6130 with other 2′-C-methyl nucleoside analogs such as NM107 or with its own uridine metabolite PSI-6206 is scientifically unsound due to substantial, quantifiable differences in antiviral potency, barrier to resistance, and target selectivity. [1] Specifically, the unique 2′-fluoro substitution in PSI-6130 confers a distinct resistance profile against the clinically relevant S282T NS5B mutant and differentiates its metabolic fate from non-fluorinated analogs. [2] The evidence presented below demonstrates that these differences are not incremental but are magnitude-defining for reproducible in vitro and in vivo experimental outcomes. [3]

Quantitative Evidence Guide: Differentiating PSI-6130 (CAS 817204-33-4) from NM107, PSI-6206, and R1479 in HCV Studies


Superior Potency and Resistance Barrier of PSI-6130 vs. NM107 (2′-C-Methylcytidine) Against Wild-Type and S282T Mutant HCV Replicons

PSI-6130 demonstrates a significantly higher barrier to resistance compared to the non-fluorinated analog NM107 (2′-C-methylcytidine). In wild-type HCV replicon assays, PSI-6130 exhibits greater potency, with an EC50 of 0.31 ± 0.08 μM versus 1.55 ± 0.31 μM for NM107. Critically, when evaluated against the S282T mutant, the EC50 for PSI-6130 shifts only 2.4-fold to 0.75 ± 0.22 μM, while NM107 undergoes a 17.0-fold shift to 26.31 ± 3.77 μM, indicating a substantial loss of antiviral activity. [1]

HCV NS5B polymerase nucleoside inhibitor resistance S282T mutant antiviral potency

PSI-6130 Retains Activity Against S282T Mutant Unlike 2′-C-Methyladenosine and 2′-C-Methylcytidine in Enzymatic Assays

In direct enzymatic assays using purified S282T mutant HCV NS5B polymerase, PSI-6130 triphosphate (PSI-6130-TP) exhibits minimal loss of inhibitory activity, with only a 3-fold increase in IC50 compared to wild-type enzyme. In stark contrast, 2′-C-methyladenosine triphosphate shows a 150-fold increase in IC50, and 2′-C-methylcytidine triphosphate (the active species of NM107) shows a 12-fold increase. [1]

HCV NS5B polymerase enzymatic inhibition S282T resistance nucleoside analog

PSI-6130 Exhibits 2.3-Fold Greater Potency than NM107 in Wild-Type HCV Replicon Assays

In a large-scale replicon assay compilation, PSI-6130 demonstrated a mean EC50 of 0.61 ± 0.26 μM (n=46), whereas NM107 showed a mean EC50 of 1.23 ± 0.52 μM (n=567). Both compounds exhibited favorable cytotoxicity profiles with CC50 values exceeding 100 μM. [1]

HCV replicon EC50 comparison NS5B inhibitor antiviral screening

PSI-6130-TP is >4.5-Fold More Potent Than PSI-6206-TP Against HCV NS5B Polymerase with Critical Half-Life Distinction

PSI-6130 undergoes metabolic deamination to form the uridine analog PSI-6206. Comparative analysis of their active triphosphate forms reveals that PSI-6130-TP is significantly more potent against the HCV NS5B polymerase than PSI-6206-TP. However, the intracellular half-life of PSI-6206-TP (38 hours) is 7.6-fold longer than that of PSI-6130-TP (5 hours). [1] For in vitro studies where sustained enzyme inhibition is not required, the higher intrinsic potency of PSI-6130-TP makes it the preferred tool compound for acute mechanistic studies. [2]

triphosphate metabolite intracellular half-life HCV polymerase inhibition PSI-6206

PSI-6130 Exhibits No Cross-Resistance with R1479 (4′-Azidocytidine) Unlike NM107

Resistance selection studies demonstrate that PSI-6130 and the 4′-azidocytidine analog R1479 exhibit a distinct lack of cross-resistance. Replicon variants selected with PSI-6130 (carrying the S282T mutation) remain fully susceptible to R1479. In contrast, variants selected with NM107 show significant cross-resistance to other 2′-C-methyl nucleosides. [1]

cross-resistance 4′-azidocytidine R1479 combination therapy nucleoside analog

PSI-6130 Demonstrates High HCV Selectivity with Minimal Off-Target Activity Against Other Flaviviruses Compared to Broad-Spectrum Analogs

PSI-6130 exhibits a highly selective antiviral profile, showing little to no activity against other flaviviruses. It has no detectable activity against Bovine Viral Diarrhea Virus (BVDV), and weak or negligible activity against West Nile Virus (EC90 = 46.3 μM), Dengue type 2 virus (EC90 >100 μM), Yellow Fever virus, HIV (EC90 >100 μM), and HBV (EC90 >10 μM). [1][2] This contrasts with broader-spectrum nucleoside analogs that may inhibit multiple viral polymerases, complicating data interpretation in co-infection models.

HCV selectivity flavivirus off-target activity specificity

Optimal Research and Industrial Application Scenarios for PSI-6130 (CAS 817204-33-4) Based on Quantitative Differentiation


Investigating Resistance Mechanisms to Nucleoside Analogs in HCV

PSI-6130 is the preferred compound for studies examining the emergence and fitness of the S282T resistance mutation in HCV. Its minimal 2.4-fold shift in EC50 against this mutant, compared to the 17-fold shift observed with NM107, allows researchers to study resistance under more physiologically relevant drug pressure without complete loss of antiviral activity. [1] This property is essential for generating stable replicon variants for downstream resistance profiling.

Mechanistic Studies of Non-Obligate Chain Termination and Metabolic Bifurcation

The unique bifurcated metabolism of PSI-6130, yielding both the highly potent PSI-6130-TP and the long-lived PSI-6206-TP, makes it an indispensable tool for dissecting the kinetics of nucleoside analog activation and chain termination. [1] Researchers can use PSI-6130 to directly compare the contributions of intrinsic polymerase inhibition versus intracellular stability to overall antiviral efficacy.

Validating NS5B-Dependent Replicon Assays with a Highly Selective Inhibitor

Given its high selectivity for HCV (EC90 >100 μM for Dengue, HIV, and >10 μM for HBV) and lack of mitochondrial toxicity, PSI-6130 serves as an ideal control compound for validating the specificity of NS5B-dependent replicon assays. [1][2] Its narrow spectrum ensures that observed reductions in viral RNA are specifically due to NS5B inhibition, providing a reliable benchmark for evaluating novel HCV polymerase inhibitors.

Combination Studies with 4′-Azido Nucleosides to Explore Non-Cross-Resistant Regimens

The established lack of cross-resistance between PSI-6130 and 4′-azidocytidine analogs like R1479 supports its use in combination studies aimed at suppressing the emergence of drug-resistant HCV variants. [1] PSI-6130 can be employed in vitro to model combination regimens and assess the genetic barrier to resistance when multiple nucleoside analogs with distinct binding modes are used concurrently.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for PSI-6130

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.